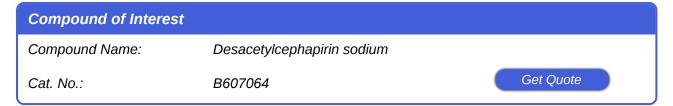


Application of Desacetylcephapirin sodium in antimicrobial susceptibility testing.

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Application of Desacetylcephapirin Sodium in Antimicrobial Susceptibility Testing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephapirin is the primary and microbiologically active metabolite of cephapirin, a first-generation cephalosporin antibiotic. Following administration, cephapirin is partially metabolized to desacetylcephapirin. While cephapirin is the active pharmaceutical ingredient, the presence and activity of desacetylcephapirin are relevant in understanding the overall antimicrobial effect, particularly in specific body compartments where metabolism may occur, such as in milk and tissues.[1] These application notes provide a summary of the in vitro activity of **desacetylcephapirin sodium** and protocols for its evaluation in antimicrobial susceptibility testing (AST).

The primary mechanism of action for cephalosporins, including desacetylcephapirin, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and bacterial death.

In Vitro Antimicrobial Activity



Studies have shown that desacetylcephapirin retains antimicrobial activity, although its potency can be less than that of the parent compound, cephapirin, depending on the bacterial species.

[2] The most comprehensive data available for the comparative in vitro activity of cephapirin and desacetylcephapirin comes from studies on mastitis pathogens.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for **desacetylcephapirin sodium** compared to cephapirin sodium against a panel of common mastitis pathogens. This data is crucial for researchers investigating the antimicrobial spectrum and potency of this metabolite.

Table 1: Comparative MIC Distribution of Cephapirin and Desacetylcephapirin against Staphylococcus aureus[3][4][5]

MIC (μg/mL)	Cephapirin (% of Isolates)	Desacetylcephapirin (% of Isolates)
≤0.06	28.6	12.2
0.12	50.0	51.0
0.25	21.4	34.7
0.5	0.0	2.0
MIC50	0.12	0.12
MIC90	0.25	0.25

Table 2: Comparative MIC Distribution of Cephapirin and Desacetylcephapirin against Coagulase-Negative Staphylococci[3][4][5]



MIC (μg/mL)	Cephapirin (% of Isolates)	Desacetylcephapirin (% of Isolates)
≤0.06	2.0	0.0
0.12	30.3	12.1
0.25	45.5	50.5
0.5	17.2	31.3
1	5.1	6.1
MIC50	0.25	0.25
MIC90	0.5	0.5

Table 3: Comparative MIC Distribution of Cephapirin and Desacetylcephapirin against Streptococcus uberis[3][4][5]

MIC (μg/mL)	Cephapirin (% of Isolates)	Desacetylcephapirin (% of Isolates)
≤0.06	93.8	65.6
0.12	4.2	31.3
0.25	2.1	3.1
MIC50	≤0.06	≤0.06
MIC90	≤0.06	0.12

Table 4: Comparative MIC Distribution of Cephapirin and Desacetylcephapirin against Escherichia coli[3][4][5]



MIC (μg/mL)	Cephapirin (% of Isolates)	Desacetylcephapirin (% of Isolates)
2	1.0	0.0
4	28.6	0.0
8	19.4	0.0
16	1.0	0.0
32	1.0	1.0
64	4.1	9.2
>64	44.9	89.8
MIC50	>64	>64
MIC90	>64	>64

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), should be followed. The following are detailed protocols for broth microdilution and agar dilution methods, adapted for the evaluation of **Desacetylcephapirin sodium**.

Protocol 1: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Workflow for Broth Microdilution MIC Assay





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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Methodology:

- Preparation of Antimicrobial Stock Solution:
 - Accurately weigh a sufficient amount of **Desacetylcephapirin sodium** powder.
 - Dissolve in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide, DMSO) to create a stock solution of known concentration (e.g., 1280 μg/mL).
- Preparation of Microtiter Plates:
 - Using a multichannel pipette, perform serial two-fold dilutions of the Desacetylcephapirin sodium stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96well microtiter plate. The final volume in each well should be 50 μL.
 - \circ The concentration range should be appropriate to determine the MIC of the test organisms (e.g., 64 µg/mL to 0.06 µg/mL).
- Inoculum Preparation:



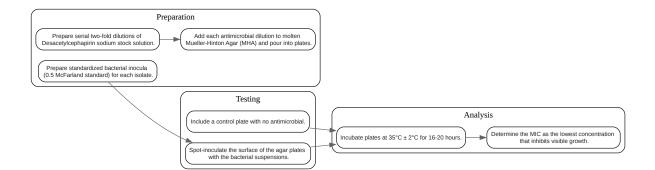
- From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.
- \circ Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10 8 CFU/mL).
- Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
- Inoculation and Incubation:
 - Add 50 μL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 μL.
 - Include a growth control well (broth and bacteria, no antimicrobial) and a sterility control
 well (broth only).
 - Incubate the plates in ambient air at 35° C ± 2° C for 16-20 hours.
- Reading and Interpretation:
 - After incubation, visually inspect the plates for bacterial growth (turbidity).
 - The MIC is the lowest concentration of **Desacetylcephapirin sodium** that completely inhibits visible growth of the organism.

Protocol 2: Agar Dilution MIC Assay

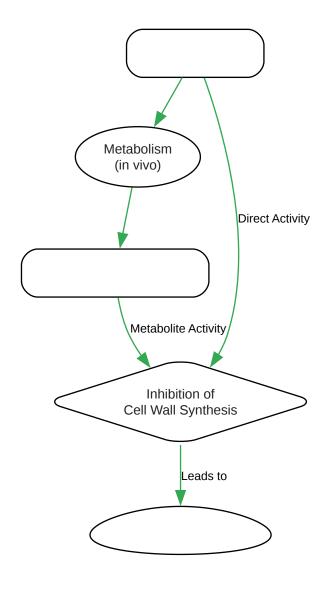
This method is particularly useful for testing multiple isolates simultaneously.

Workflow for Agar Dilution MIC Assay









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